3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, with various functional groups such as amino, cyano, and nitrophenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions.
Cyclization Reaction: The initial step involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or other cyclizing agents to form the thieno[2,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ammonia, primary amines, alcohols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted thienopyridines with various functional groups.
Scientific Research Applications
3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: Used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: Potential use in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and survival .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with an ethoxyphenyl group instead of a nitrophenyl group.
Thieno[3,2-d]pyrimidines: Another class of thienopyridine derivatives with diverse biological activities.
Uniqueness
3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitrophenyl groups allows for versatile chemical modifications and potential for targeted biological interactions .
Properties
Molecular Formula |
C15H10N6O3S |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H10N6O3S/c16-6-7-5-10-11(17)12(25-15(10)20-13(7)18)14(22)19-8-1-3-9(4-2-8)21(23)24/h1-5H,17H2,(H2,18,20)(H,19,22) |
InChI Key |
JMEKHDMPHBTKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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